2-(2-Oxocyclobutyl)acetic acid
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Overview
Description
2-(2-Oxocyclobutyl)acetic acid: is an organic compound that belongs to the class of carboxylic acids It features a cyclobutane ring with a ketone group at the second position and an acetic acid moiety attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxocyclobutyl)acetic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,4-diketone, followed by oxidation to introduce the ketone group. The reaction conditions typically involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Oxocyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-(2-Hydroxycyclobutyl)acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of higher carboxylic acids or diketones.
Reduction: Formation of 2-(2-Hydroxycyclobutyl)acetic acid.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
2-(2-Oxocyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxocyclobutyl)acetic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
2-(2-Hydroxycyclobutyl)acetic acid: Similar structure but with a hydroxyl group instead of a ketone.
Cyclobutaneacetic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Oxocyclopentylacetic acid: Features a five-membered ring instead of a four-membered ring, leading to different chemical properties.
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(2-oxocyclobutyl)acetic acid |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(5)3-6(8)9/h4H,1-3H2,(H,8,9) |
InChI Key |
WECRIHZJRUOINY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1CC(=O)O |
Origin of Product |
United States |
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